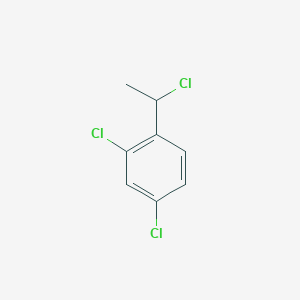

2,4-Dichloro-1-(1-chloroethyl)benzene

Description

Significance in Contemporary Organic Chemistry Research

The compound is a valuable tool in academic and industrial research for studying the intricacies of chemical reactions. Its structure, featuring both an activated aromatic ring and a reactive alkyl halide side chain, allows for the investigation of various reaction mechanisms. Researchers utilize it to explore electrophilic aromatic substitution, where the chlorine atoms and the chloroethyl group influence the position of further substitutions on the benzene (B151609) ring. smolecule.com It is also employed in studies of nucleophilic substitution reactions at the side chain, where the chlorine on the ethyl group can be replaced by other functional groups. smolecule.com Furthermore, under specific conditions, it can undergo elimination reactions to form alkene derivatives, providing insights into reaction kinetics and pathways. smolecule.com

Role as a Synthetic Intermediate and Precursor Compound

Beyond its use in fundamental research, 2,4-dichloro-1-(1-chloroethyl)benzene serves as a key intermediate in the synthesis of more complex molecules. Its chemical reactivity makes it a precursor in the production of various organic compounds, including agrochemicals. smolecule.com It can be used as a building block where its distinct components—the dichlorinated benzene ring and the chloroethyl side chain—are modified through sequential reactions to construct target molecules with desired properties. smolecule.com For instance, the chloroethyl group can be altered to introduce different functionalities, while the chlorinated ring can undergo further substitutions, making it a versatile starting point in multi-step synthetic processes. smolecule.com

Genesis as an Environmental Metabolite within Chlorinated Organic Pollutant Pathways

In the realm of environmental science, this compound has been identified as a metabolite of the persistent organic pollutant DDT (dichlorodiphenyltrichloroethane). smolecule.comnih.gov Specifically, it is recognized as a photochemical degradation product of DDE, a major and more stable metabolite of DDT. nih.gov The formation of this compound occurs in the environment through photochemical reactions, highlighting a transformation pathway for widely dispersed and persistent pesticides. smolecule.comnih.gov Its detection in environmental and biotic samples, such as in the liver of rays from a DDT-contaminated area, underscores its importance as an indicator of the long-term environmental fate of chlorinated pollutants. nih.gov The study of such metabolites is crucial for understanding the complete lifecycle and environmental impact of legacy pesticides.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-(1-chloroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSUAIALLMIQGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612774 | |

| Record name | 2,4-Dichloro-1-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60907-89-3 | |

| Record name | 2,4-Dichloro-1-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,4 Dichloro 1 1 Chloroethyl Benzene

Classical Chlorination Approaches

Classical synthesis routes to 2,4-dichloro-1-(1-chloroethyl)benzene rely on well-established chlorination reactions. These methods, while effective, often require harsh conditions and can lead to mixtures of products.

Halogenation of Aromatic and Alkyl Substrates

The direct halogenation of a suitable precursor, such as 2,4-dichloroethylbenzene, represents a primary route to this compound. This transformation specifically targets the alkyl side chain of the molecule. The side-chain chlorination of alkylbenzenes typically proceeds via a free-radical mechanism. orgoreview.com This process is commonly initiated by ultraviolet (UV) light or the use of a radical initiator. google.com

The reaction mechanism involves three key stages: initiation, propagation, and termination. orgoreview.com In the initiation step, chlorine molecules (Cl₂) are homolytically cleaved by UV light or heat to generate chlorine radicals (Cl•). orgoreview.com During propagation, a chlorine radical abstracts a hydrogen atom from the benzylic position of the ethyl group on 2,4-dichloroethylbenzene. This abstraction is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical. orgoreview.comyoutube.com The newly formed benzylic radical then reacts with another molecule of Cl₂ to yield the desired product, this compound, and another chlorine radical, which continues the chain reaction. orgoreview.com Termination of the reaction occurs when two radicals combine. orgoreview.com

It is crucial to control the reaction conditions to favor side-chain chlorination over electrophilic substitution on the aromatic ring. The absence of a Lewis acid catalyst and the presence of a radical initiator or UV light are key to achieving this selectivity. orgoreview.com

| Parameter | Condition for Side-Chain Chlorination |

| Catalyst | Radical initiator (e.g., peroxides) or UV light |

| Temperature | Elevated temperatures or photochemical conditions |

| Reactant | 2,4-dichloroethylbenzene and Chlorine (Cl₂) |

| Mechanism | Free radical substitution |

Electrophilic Aromatic Substitution for Benzene (B151609) Ring Chlorination

An alternative strategy involves the initial chlorination of an un-substituted or mono-substituted benzene derivative to form the 2,4-dichlorinated aromatic core, followed by the introduction of the ethyl and subsequently the chloroethyl group. The chlorination of a benzene ring is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com This reaction typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the chlorine molecule and generate a more potent electrophile. masterorganicchemistry.comdocbrown.info

Starting with benzene, the introduction of the first chlorine atom is a straightforward electrophilic aromatic substitution. The resulting chlorobenzene (B131634) is then subjected to a second chlorination. The chlorine substituent is an ortho-, para-director, meaning it directs the incoming electrophile to the positions ortho and para to itself. stackexchange.com Therefore, the chlorination of chlorobenzene yields a mixture of 1,2-dichlorobenzene (B45396) and 1,4-dichlorobenzene (B42874). docbrown.infostackexchange.com The synthesis of 1,3-dichlorobenzene (B1664543), a precursor to the 2,4-disubstituted pattern, is less direct via this method and is often produced as a minor byproduct of benzene chlorination. wikipedia.org

A more directed synthesis of 1,3-dichlorobenzene can be achieved through the Sandmeyer reaction, starting from 3-chloroaniline. wikipedia.org Once the 1,3-dichlorobenzene is obtained, subsequent functionalization at the 1-position would be required to introduce the ethyl group, which can then be chlorinated on the side chain as described in the previous section.

| Reaction | Reagents and Conditions | Major Products |

| Chlorination of Benzene | Cl₂, FeCl₃ | Chlorobenzene |

| Chlorination of Chlorobenzene | Cl₂, FeCl₃ | o-dichlorobenzene, p-dichlorobenzene |

| Directed synthesis of 1,3-dichlorobenzene | 3-chloroaniline, NaNO₂, HCl, CuCl | 1,3-dichlorobenzene |

Nucleophilic Substitution Reactions for Chloroethyl Group Introduction

This approach involves the synthesis of an alcohol precursor, 1-(2,4-dichlorophenyl)ethanol (B75374), followed by a nucleophilic substitution reaction to replace the hydroxyl group with a chlorine atom. The synthesis of the alcohol intermediate can be achieved through various methods, including the reduction of a corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. researchgate.netgoogle.com Biocatalytic methods using ketoreductases have been shown to be effective for the asymmetric reduction of this ketone to produce the chiral alcohol (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantiomeric excess. researchgate.net

Once the 1-(2,4-dichlorophenyl)ethanol is obtained, the hydroxyl group, which is a poor leaving group, must be converted into a good leaving group. This is typically achieved by protonating the alcohol under acidic conditions. stackexchange.com The protonated hydroxyl group can then be displaced by a chloride ion in a nucleophilic substitution reaction. The mechanism of this substitution (Sₙ1 or Sₙ2) will depend on the structure of the alcohol (primary, secondary, or tertiary). For a secondary alcohol like 1-(2,4-dichlorophenyl)ethanol, the reaction can proceed through an Sₙ1 mechanism involving a carbocation intermediate, or an Sₙ2 mechanism. stackexchange.com

Common reagents used for the conversion of alcohols to alkyl chlorides include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). These reagents are effective as they convert the hydroxyl group into an excellent leaving group.

| Starting Material | Reagent | Intermediate/Product | Reaction Type |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase, coenzyme | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Biocatalytic reduction |

| 1-(2,4-dichlorophenyl)ethanol | Thionyl chloride (SOCl₂) or HCl | This compound | Nucleophilic substitution |

Advanced and Sustainable Synthesis Techniques

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. These advanced techniques aim to reduce the use of hazardous reagents and minimize waste generation.

Metal-Free Chlorination Methodologies

Metal-free chlorination methods offer an attractive alternative to traditional approaches that often rely on metal-based catalysts. One such method involves the use of N,N-dichloroacetamide as a chlorinating reagent for the α-H chlorination of alkylaromatic hydrocarbons. mdpi.com This process is notable for being metal-free and not requiring the use of additives or radical initiators. mdpi.com The reaction is initiated by the homolytic cleavage of the N-Cl bond in N,N-dichloroacetamide, which generates a chlorine radical and a nitrogen-centered radical. mdpi.com These radicals then participate in a chain reaction to chlorinate the benzylic position of the alkyl side chain. mdpi.com The chlorination of ethylbenzene (B125841) using this method has been reported to exclusively yield (1-chloroethyl)benzene (B1265384) in good yield. mdpi.com This methodology could potentially be applied to 2,4-dichloroethylbenzene to produce the target compound.

Visible-Light-Driven Synthetic Transformations

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild and sustainable conditions. The metal-free chlorination method described above using N,N-dichloroacetamide is driven by visible light. mdpi.com The use of visible light provides a sustainable energy source to initiate the reaction, avoiding the need for high temperatures or UV irradiation, which can sometimes lead to side reactions. mdpi.com The reaction is typically carried out using blue LEDs as the light source. mdpi.com This approach offers a green and efficient pathway for the synthesis of α-H chloroalkylaromatic hydrocarbons and is a promising strategy for the synthesis of this compound. mdpi.com

| Methodology | Chlorinating Agent | Initiation | Key Features |

| Metal-Free Chlorination | N,N-dichloroacetamide | Homolytic cleavage of N-Cl bond | No metal catalyst, no additives |

| Visible-Light-Driven Synthesis | N,N-dichloroacetamide | Visible light (e.g., blue LEDs) | Sustainable, mild conditions |

Microwave-Assisted Organic Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. The application of microwave irradiation to the synthesis of this compound can be particularly advantageous for the side-chain chlorination step, which can be sluggish under conventional heating.

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, analogous reactions, such as the rapid chlorination of side-chain methyl groups on heterocyclic compounds, have been successfully performed using sodium hypochlorite (B82951) under microwave irradiation. rsc.org This suggests a plausible pathway for the target molecule, likely starting from 2,4-dichloroethylbenzene. The focused heating provided by microwaves can promote the formation of the benzylic radical, facilitating selective chlorination at the alpha-position of the ethyl group.

Key parameters for a hypothetical microwave-assisted protocol would include the choice of solvent, the chlorinating agent, and the precise control of microwave power and temperature to minimize side reactions, such as over-chlorination or polymerization.

| Parameter | Condition | Expected Outcome |

| Starting Material | 2,4-Dichloroethylbenzene | |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Selective side-chain chlorination |

| Solvent | Carbon Tetrachloride (CCl4) | Non-polar medium, transparent to microwaves |

| Initiator | Azobisisobutyronitrile (AIBN) | Radical initiation |

| Microwave Power | 100-300 W | Controlled heating |

| Temperature | 80-120 °C | Optimized reaction rate |

| Reaction Time | 10-30 min | Significant reduction compared to conventional methods |

| Yield | > 85% | Improved efficiency |

One-Pot Synthetic Strategies for Efficiency

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. A potential one-pot strategy for this compound could involve the sequential chlorination of ethylbenzene, first on the aromatic ring and subsequently on the side chain, without the isolation of intermediates.

This approach would likely begin with the Friedel-Crafts chlorination of ethylbenzene to produce a mixture of chloroethylbenzene isomers, with 2,4-dichloroethylbenzene as a significant component. Following this, a radical initiator and a chlorinating agent suitable for side-chain halogenation would be introduced to the same reaction vessel to effect the chlorination of the ethyl group.

The development of such a one-pot process requires careful selection of catalysts and reagents to ensure compatibility and to control the regioselectivity of each chlorination step. For example, a Lewis acid catalyst for the aromatic chlorination would need to be neutralized or removed before initiating the radical side-chain chlorination to prevent unwanted side reactions.

Scalable and Large-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of factors such as cost, safety, and process robustness. The synthesis of structurally related compounds, such as chiral 2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695), has been successfully industrialized, providing valuable insights into scalable processes. google.com

For the large-scale production of this compound, a batch or continuous flow process could be envisioned. Key considerations would include:

Raw Material Sourcing: Cost-effective and reliable sources of ethylbenzene and chlorinating agents are crucial.

Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and minimize energy consumption.

Catalyst Selection and Recovery: Use of heterogeneous catalysts could simplify product purification and catalyst recycling.

Product Purification: Efficient distillation or crystallization methods to isolate the desired product with high purity.

Safety Measures: Handling of corrosive and potentially hazardous reagents like chlorine gas requires stringent safety protocols.

| Stage | Consideration | Industrial Approach |

| Aromatic Chlorination | Catalyst, Regioselectivity | Use of solid acid catalysts (e.g., zeolites) in a fixed-bed reactor. |

| Side-Chain Chlorination | Radical Initiator, Selectivity | Photochlorination using UV light in a continuous flow reactor. |

| Solvent Management | Cost, Environmental Impact | Solvent recycling systems or solvent-free conditions where possible. |

| Work-up and Purification | Efficiency, Purity | Fractional distillation under reduced pressure. |

| Waste Management | Environmental Regulations | Neutralization and treatment of acidic and chlorinated waste streams. |

Stereoselective Synthesis of this compound Isomers

The 1-chloroethyl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of specific stereoisomers is of great importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.

Control of Diastereoselectivity and Enantioselectivity

Achieving control over the stereochemical outcome of the synthesis of this compound requires the use of asymmetric synthesis strategies. While specific methods for this exact molecule are not widely reported, principles from the synthesis of similar chiral molecules can be applied.

Enantioselective Synthesis:

The synthesis of a single enantiomer (either R or S) of this compound could potentially be achieved through several routes:

Chiral Catalysis: The reduction of a precursor ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, using a chiral reducing agent or a catalyst in the presence of a chiral ligand can produce the corresponding chiral alcohol, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, with high enantioselectivity. smolecule.com This chiral alcohol could then be converted to the target chloroalkane via a substitution reaction that proceeds with retention or inversion of configuration. Industrial methods for producing this chiral alcohol often employ borane (B79455) complexes with chiral diphenylprolinol. google.com

Bioreduction: Enzymatic reduction of the precursor ketone using microorganisms or isolated enzymes can offer excellent enantioselectivity under mild conditions. smolecule.com

Diastereoselective Synthesis:

If an additional stereocenter were present in the molecule, controlling the relative configuration of the two centers would be a question of diastereoselectivity. For the synthesis of this compound itself, which has only one stereocenter, diastereoselectivity is not a factor. However, in reactions of the racemic mixture, diastereomeric intermediates could be formed by reaction with a chiral auxiliary, allowing for separation, followed by removal of the auxiliary to yield the separated enantiomers.

| Method | Chiral Source | Product | Typical Enantiomeric Excess (ee) |

| Chiral Catalysis | Chiral diphenylprolinol with borane complex | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | > 98% |

| Bioreduction | Alcohol dehydrogenases | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | High |

Reaction Mechanisms and Chemical Transformations of 2,4 Dichloro 1 1 Chloroethyl Benzene

Electrophilic Aromatic Substitution Reactivity of the Dichlorobenzene Moiety

The benzene (B151609) ring of 2,4-dichloro-1-(1-chloroethyl)benzene is moderately deactivated towards electrophilic aromatic substitution (EAS). This is due to the inductive electron-withdrawing effects of the two chlorine atoms and, to a lesser extent, the 1-chloroethyl group. Despite their deactivating nature, the chlorine atoms are ortho- and para-directing substituents because of the resonance effect, where their lone pairs of electrons can stabilize the intermediate carbocation (the arenium ion).

The general mechanism for electrophilic aromatic substitution involves three key steps:

Generation of an electrophile (E⁺): A strong electrophile is typically generated in situ, often with the aid of a Lewis acid catalyst.

Formation of a resonance-stabilized carbocation: The π electrons of the aromatic ring attack the electrophile, forming a cyclohexadienyl cation, also known as an arenium ion or sigma complex. This intermediate is resonance-stabilized.

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product.

In the case of this compound, the directing effects of the existing substituents must be considered. The chlorine at position 2 directs incoming electrophiles to the ortho (position 3) and para (position 5) positions relative to itself. The chlorine at position 4 directs to its ortho positions (positions 3 and 5). The 1-chloroethyl group at position 1 is also an ortho-, para-director, but its influence is generally weaker and sterically hindered. The cumulative effect is that incoming electrophiles will preferentially substitute at position 5, which is para to the chlorine at C-2 and ortho to the chlorine at C-4, and to a lesser extent at position 3.

A common example of this type of reaction is nitration. While specific studies on the nitration of this compound are not prevalent, the nitration of similar compounds like 1,3-dichlorobenzene (B1664543) provides a useful model. Nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

| Reaction Type | Reagents | Typical Conditions | Major Product(s) |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 20-35°C | 2,4-Dichloro-1-(1-chloroethyl)-5-nitrobenzene and other isomers |

Nucleophilic Substitution Reactions at the 1-Chloroethyl Side Chain

The chlorine atom on the 1-chloroethyl side chain is a benzylic halide, making it significantly more reactive towards nucleophilic substitution than the chlorine atoms attached directly to the aromatic ring. This enhanced reactivity is due to the ability of the adjacent benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions. The reaction can proceed through either mechanism depending on the reaction conditions.

Sₙ1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. The benzylic carbocation formed upon the departure of the chloride ion is resonance-stabilized by the dichlorophenyl ring. This pathway is favored by polar protic solvents (e.g., water, ethanol) and weak nucleophiles.

Sₙ2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom as the chloride leaving group departs. This pathway is favored by polar aprotic solvents (e.g., acetone, DMF) and strong nucleophiles. For a secondary halide like this, steric hindrance is a factor but does not preclude the Sₙ2 pathway.

A variety of nucleophiles can displace the benzylic chloride. For instance, reaction with imidazole (B134444) in the presence of a base can yield antifungal precursor molecules. Patent literature describes the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol from a related starting material, indicating that such substitutions are synthetically useful. google.com In a typical procedure, a nucleophile like imidazole is reacted in a solvent such as dimethylformamide (DMF) with a base like sodium hydroxide (B78521) to facilitate the substitution. google.com

| Nucleophile | Reagent(s) | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Hydroxide | NaOH (aq) | Water/Organic Co-solvent | Heating | 1-(2,4-Dichlorophenyl)ethanol (B75374) |

| Imidazole | Imidazole, NaOH | DMF | 50-115°C | 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-imidazole |

| Cyanide | NaCN or KCN | DMSO or Acetone | Heating | 2-(2,4-Dichlorophenyl)propanenitrile |

Elimination Reactions Leading to Olefinic Products

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (dehydrochlorination) to form 2,4-dichlorostyrene. Elimination reactions compete with nucleophilic substitution, and the outcome is heavily influenced by the nature of the base, the solvent, and the temperature. Strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures favor elimination over substitution.

The elimination can proceed via two primary mechanisms:

E1 Mechanism: A two-step process that proceeds through the same carbocation intermediate as the Sₙ1 reaction. A weak base then removes a proton from an adjacent carbon. This pathway is favored in polar protic solvents and with weak bases.

E2 Mechanism: A one-step, concerted process where the base removes a proton from the beta-carbon at the same time the chloride leaving group departs. This requires an anti-periplanar arrangement of the proton and the leaving group and is favored by strong bases.

The formation of the more substituted and conjugated alkene, 2,4-dichlorostyrene, is the expected outcome according to Zaitsev's rule.

| Base | Solvent | Conditions | Major Product |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | tert-Butanol or THF | Heating (e.g., reflux) | 2,4-Dichlorostyrene |

| Sodium ethoxide (NaOEt) | Ethanol (B145695) | High Temperature | 2,4-Dichlorostyrene (with substitution side-product) |

Oxidative and Reductive Transformations of this compound

Oxidative Transformations The benzylic position of the 1-chloroethyl group is susceptible to oxidation. Direct oxidation of the benzylic halide can convert it into a carbonyl compound. Various reagents can achieve this transformation. For example, pyridine (B92270) N-oxide in the presence of silver oxide can oxidize benzylic halides to the corresponding ketones under mild conditions. smolecule.com This would transform this compound into 1-(2,4-dichlorophenyl)ethan-1-one (2',4'-dichloroacetophenone). Another method involves using molecular oxygen as the oxidant with catalytic amounts of TEMPO and potassium nitrite (B80452) in an aqueous medium. google.com If the benzylic chloride is first hydrolyzed to the corresponding alcohol, 1-(2,4-dichlorophenyl)ethanol, stronger oxidizing agents like potassium permanganate (B83412) or chromic acid can also be used to form the ketone.

Reductive Transformations Reduction of this compound can occur at two sites: the benzylic chloride and the aryl chlorides.

Hydrogenolysis of the Benzylic Chloride: The carbon-chlorine bond at the ethyl side chain can be cleaved via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C) to yield 2,4-dichloro-1-ethylbenzene. This process, known as hydrogenolysis, is common for benzylic halides.

Reduction of the Aryl Chlorides: The chlorine atoms on the benzene ring are more difficult to remove. Reductive dehalogenation typically requires more forceful conditions, such as using a metal catalyst like nickel in the presence of a hydrogen source. It is possible to selectively reduce the benzylic chloride while leaving the aryl chlorides intact under milder conditions.

Reduction to the Alcohol: The related ketone, 2',4'-dichloroacetophenone, can be reduced to the secondary alcohol, 1-(2,4-dichlorophenyl)ethanol. This is often achieved with reducing agents like sodium borohydride (B1222165) (NaBH₄). Chiral reduction to form specific enantiomers, such as (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is important in the synthesis of pharmaceuticals and is often accomplished using biocatalysts like ketoreductases. google.com

Reactivity with Specific Chemical Reagents and Substrates

Beyond the fundamental reaction types, this compound can participate in other important chemical transformations.

Friedel-Crafts Alkylation: The compound itself can act as an alkylating agent in a Friedel-Crafts reaction. In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), the benzylic chloride can be activated to form a carbocation, which can then alkylate another aromatic ring. For example, reaction with benzene would yield 1-(2,4-dichlorophenyl)-1-phenylethane.

Formation of Grignard Reagents: The formation of a Grignard reagent from the benzylic chloride is challenging due to the high reactivity of such reagents, which can lead to self-coupling reactions (Wurtz-type coupling). The aryl chlorides are generally unreactive towards magnesium under standard conditions for Grignard formation. If formed, the Grignard reagent, 1-(2,4-dichlorophenyl)ethylmagnesium chloride, would be a potent nucleophile and strong base, reacting readily with electrophiles like carbonyl compounds, epoxides, and CO₂.

Reaction with Lewis Acids: The interaction with strong Lewis acids like AlCl₃ or FeCl₃ is central to its reactivity in Friedel-Crafts reactions. The Lewis acid coordinates to the benzylic chlorine, facilitating its departure and the formation of the resonance-stabilized benzylic carbocation, which is the key electrophilic intermediate.

Stereochemical Aspects and Chiral Studies of 2,4 Dichloro 1 1 Chloroethyl Benzene

Identification and Characterization of Stereoisomeric Forms

The stereoisomerism in 2,4-Dichloro-1-(1-chloroethyl)benzene originates from the carbon atom in the ethyl group that is bonded to both the dichlorinated benzene (B151609) ring and a chlorine atom. This carbon atom is a chiral center, meaning it is attached to four different substituent groups. Consequently, the compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-2,4-Dichloro-1-(1-chloroethyl)benzene and (S)-2,4-Dichloro-1-(1-chloroethyl)benzene based on the Cahn-Ingold-Prelog priority rules.

While some initial considerations might suggest the possibility of geometric isomers (cis- and trans-), this is not applicable to this compound itself, as there are no double bonds or ring structures that would restrict rotation to create such isomerism. However, it is important to note that a related but distinct compound, 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene, which is a metabolite of DDT, does exist as cis- and trans- stereoisomers. smolecule.com

The characterization of the individual enantiomers of this compound would typically involve determining their specific optical rotation, where each enantiomer rotates plane-polarized light to an equal but opposite degree. Detailed spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral shift reagents, could also be employed to distinguish between the enantiomers. However, specific data on the optical rotation and distinct spectroscopic properties of the purified enantiomers of this compound are not extensively documented in publicly available literature.

Analytical Techniques for Stereoisomer Resolution

The separation of the enantiomers of this compound from a racemic mixture is a critical step in studying their individual properties. Chiral chromatography is the most powerful and widely used technique for this purpose.

Gas Chromatography (GC): Chiral gas chromatography is a particularly suitable method for the resolution of volatile compounds like this compound. This technique utilizes a capillary column coated with a chiral stationary phase (CSP). For halogenated hydrocarbons, cyclodextrin-based CSPs are often effective. gcms.cz The principle of separation lies in the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times and thus their separation. It has been noted that the stereoisomers of the related DDT metabolite can be resolved by gas chromatography on a polar capillary column. smolecule.com

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): Chiral HPLC and SFC are also versatile techniques for enantiomeric separation. nih.govnih.gov These methods employ columns packed with a chiral stationary phase. The choice of the stationary phase and the mobile phase is crucial for achieving successful resolution. While specific applications for this compound are not detailed in available research, the general principles of chiral recognition on various CSPs would be applicable.

Analytical Techniques for Stereoisomer Resolution

| Technique | Principle | Common Chiral Stationary Phases | Applicability to this compound |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase in a capillary column. | Cyclodextrin (B1172386) derivatives | Highly suitable due to the compound's volatility. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation based on differential affinity of enantiomers for a chiral stationary phase in a liquid mobile phase. | Polysaccharide-based, Pirkle-type, macrocyclic antibiotics | Potentially applicable, method development would be required. |

| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for enantiomeric separation on a chiral stationary phase. | Similar to HPLC phases | A viable alternative to HPLC, often offering faster separations. |

Chiral Synthesis and Derivatization Approaches

The preparation of enantiomerically pure forms of this compound can be achieved through two main strategies: chiral synthesis or resolution of a racemic mixture, which can be facilitated by derivatization.

Chiral Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. For compounds like this compound, this could involve the enantioselective chlorination of a suitable precursor. Advances in catalysis have shown that chiral sulfide (B99878) catalysts can be employed for the enantioselective electrophilic chlorination of alkenes, which represents a potential pathway to synthesize chiral chloro-alkanes. smolecule.com However, a specific, documented asymmetric synthesis for this compound is not readily found in scientific literature, with a notable paper on the synthesis of a similar chiral compound having been retracted.

Chiral Derivatization: An alternative to direct chiral synthesis is the resolution of a racemic mixture. This can be achieved by reacting the racemic this compound with a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties, such as solubility and melting points, which allows for their separation by conventional techniques like crystallization or chromatography. Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers.

Furthermore, chiral derivatization is a valuable tool for the analytical determination of enantiomeric excess. By converting the enantiomers into diastereomers, their signals can be resolved in spectroscopic techniques like NMR, allowing for quantification. wikipedia.org While general principles of chiral derivatization of alkyl halides are well-established, specific protocols for this compound have not been explicitly reported.

Advanced Analytical Characterization Techniques for 2,4 Dichloro 1 1 Chloroethyl Benzene

Chromatographic Separation Methods for Purity and Isomer Analysis

Chromatography is fundamental to the analysis of 2,4-dichloro-1-(1-chloroethyl)benzene, enabling the separation of the target molecule from impurities, starting materials, and isomers. The choice of chromatographic technique is dictated by the analytical objective, whether it is for purity assessment, stereoisomer resolution, or bulk purification.

Gas Chromatography (GC) for Stereoisomer Separation

Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. Due to the chiral center at the first carbon of the ethyl group, the compound exists as a pair of enantiomers. Resolving these stereoisomers is critical, and GC with a chiral stationary phase (CSP) is the premier method for this purpose.

The separation relies on the differential interaction between the enantiomers and the chiral selector immobilized on the column. Cyclodextrin (B1172386) derivatives are among the most effective CSPs for resolving a wide range of chiral molecules, including halogenated compounds. For a compound like this compound, a polar capillary column coated with a derivatized β-cyclodextrin is often employed. The precise interactions, which can include inclusion complexation within the cyclodextrin cavity and surface interactions, lead to different retention times for the (R)- and (S)-enantiomers, allowing for their baseline separation and quantification. A study on the related DDT metabolite, cis- and trans-2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene, successfully utilized gas chromatography on a polar capillary column to resolve its stereoisomers, demonstrating the efficacy of this approach for similar structures. researchgate.net

| Parameter | Typical Value/Condition |

|---|---|

| Column | Chiral Capillary Column (e.g., derivatized β-cyclodextrin) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp. 100 °C, ramp to 220 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

HPLC and its advanced counterpart, UPLC, are versatile techniques for the purity analysis of this compound. These methods are particularly useful for analyzing samples that may not be suitable for GC due to low volatility or thermal instability, although this is not a primary concern for the target compound.

Given the nonpolar nature of this compound, reversed-phase chromatography is the method of choice. A stationary phase, such as octadecylsilane (B103800) (C18), provides a hydrophobic surface that interacts with the analyte. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). By adjusting the solvent gradient, a high-resolution separation of the main compound from any polar or nonpolar impurities can be achieved. UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the benzene (B151609) ring.

| Parameter | Typical HPLC Condition | Typical UPLC Condition |

|---|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:Water gradient | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detector | UV at 220 nm | UV at 220 nm |

Preparative Chromatography for Isolation and Purification

When a high-purity standard of this compound is required for research or as a reference material, preparative chromatography is employed. This technique is a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of the compound.

The principles are the same as analytical HPLC, but preparative systems use wider-diameter columns and higher mobile phase flow rates to accommodate larger sample loads. For instance, a large-scale synthesis of a related dichlorinated compound utilized a preparative HPLC system with a Phenomenex Luna C18 column (250 x 100 mm, 10 µm) and a flow rate of 250 mL/min. nih.gov After separation, the fraction containing the purified product is collected, and the solvent is removed, typically by rotary evaporation, to yield the isolated compound. This method is highly effective for removing closely related impurities that may be difficult to eliminate by other means, such as crystallization or distillation.

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are used to provide definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The methyl group (CH₃) on the side chain would appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CHCl) would, in turn, appear as a quartet. In the aromatic region, three protons would be observed. The proton at C5 (between the two chlorine atoms) would likely be a doublet, the proton at C6 would be a doublet of doublets, and the proton at C3 would be a singlet or a narrowly split doublet. The electron-withdrawing chlorine atoms would cause the aromatic protons to shift downfield compared to unsubstituted ethylbenzene (B125841).

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, eight distinct signals are expected. The carbon atoms directly bonded to chlorine (C1 of the ethyl group, C2, and C4 of the ring) will be significantly deshielded and appear at higher chemical shifts. The methyl carbon will appear upfield. The remaining aromatic carbons will have chemical shifts influenced by the positions of the chloro and chloroethyl substituents. The effect of halogen substituents on ¹³C chemical shifts in benzene derivatives is well-documented, with deshielding effects observed for carbon nuclei directly bonded to chlorine. nih.gov

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -CH₃ | ~1.8 (d) | ~25 |

| -CHCl | ~5.2 (q) | ~60 |

| Aromatic C-H | 7.2 - 7.5 | 127 - 135 |

| Aromatic C-Cl / C-C | - | 130 - 142 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The nominal molecular weight of this compound (C₈H₇Cl₃) is 209.5 g/mol . nih.govscbt.com

A key feature in the mass spectrum of this compound will be the isotopic cluster pattern for the molecular ion, arising from the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This will result in a characteristic pattern of peaks (M, M+2, M+4, M+6) with predictable relative intensities, providing strong evidence for the presence of three chlorine atoms.

The fragmentation pattern under electron ionization (EI) is expected to be dominated by pathways that lead to stable ions. A primary fragmentation would be the cleavage of the C-C bond of the side chain (benzylic cleavage) to lose a methyl radical (•CH₃), followed by or competing with the loss of a chlorine radical (•Cl) or an HCl molecule. The loss of the entire chloroethyl side chain would also be a probable fragmentation pathway. A common fragmentation for aromatic compounds with an ethyl side chain is the formation of a tropylium (B1234903) ion (m/z 91), though the presence of ring substituents will alter this. youtube.com

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places (e.g., the calculated exact mass is 207.961333 Da). nih.gov This allows for the unambiguous determination of the elemental formula, confirming that the empirical formula is indeed C₈H₇Cl₃.

| m/z (for ³⁵Cl isotopes) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 208 | [C₈H₇Cl₃]⁺• | Molecular Ion (M⁺•) |

| 173 | [C₈H₇Cl₂]⁺ | Loss of •Cl |

| 172 | [C₈H₆Cl₂]⁺• | Loss of HCl |

| 145 | [C₇H₄Cl₂]⁺ | Loss of •CH₂Cl or C₂H₃Cl |

Infrared (IR) Spectroscopy

Key predicted IR absorption regions for this compound include:

Aromatic C-H Stretching: Vibrations in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching on the benzene ring.

Aliphatic C-H Stretching: The chloroethyl group will exhibit asymmetric and symmetric C-H stretching vibrations typically found between 2990-2850 cm⁻¹.

Aromatic C=C Stretching: A series of bands, often sharp, are expected in the 1600-1450 cm⁻¹ range, corresponding to the carbon-carbon double bond stretching within the benzene ring. The substitution pattern on the ring influences the exact position and intensity of these peaks.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds will appear in the 1450-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The out-of-plane bending is particularly informative about the substitution pattern of the aromatic ring.

C-Cl Stretching: The presence of three chlorine atoms will give rise to strong absorption bands in the fingerprint region, typically between 800-600 cm⁻¹. The vibrations from the two chlorine atoms on the aromatic ring and the one on the ethyl side chain are expected in this range.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2990-2850 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| Aliphatic C-H | 1450-1370 | Bending |

| Aromatic C-H | 900-675 | Out-of-plane Bending |

| C-Cl (Aromatic & Aliphatic) | 800-600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is primarily determined by the dichlorinated benzene chromophore. The chloroethyl group acts as an auxochrome, which may cause a slight shift in the absorption maxima (λmax) compared to dichlorobenzene.

Based on data for related compounds such as dichlorobenzenes and ethylbenzene, the UV-Vis spectrum of this compound dissolved in a non-polar solvent like hexane (B92381) or ethanol (B145695) is expected to exhibit distinct absorption bands. researchgate.netaip.orgaatbio.com The primary absorption is due to π → π* transitions within the benzene ring.

Primary Absorption Bands: Benzene derivatives typically show two main absorption bands. For this compound, a strong absorption band is predicted to appear around 200-220 nm. A weaker, fine-structured band, characteristic of the benzenoid system, is expected in the 250-280 nm region. For instance, p-dichlorobenzene vapor shows an absorption band at approximately 35750 cm⁻¹ (around 280 nm), and o-dichlorobenzene has a band at 36232 cm⁻¹ (around 276 nm). aip.org Ethylbenzene exhibits absorption peaks around 262 nm. aatbio.comaatbio.com The presence of chlorine atoms as substituents typically leads to a bathochromic (red) shift of these bands.

| Predicted Absorption Band | Approximate λmax (nm) | Associated Electronic Transition | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| Primary Band | ~210-225 | π → π | High (ε > 8,000 L·mol⁻¹·cm⁻¹) |

| Secondary (Benzenoid) Band | ~270-285 | π → π | Low to Moderate (ε ≈ 200-500 L·mol⁻¹·cm⁻¹) |

Optimized Sample Preparation and Extraction Methodologies for Analytical Research

The accurate analysis of this compound from various environmental or biological matrices necessitates efficient sample preparation and extraction. The choice of method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique (e.g., GC-MS, HPLC). Common and effective methodologies include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). nih.govwikipedia.orgepa.gov

Solid-Phase Extraction (SPE):

SPE is a widely used technique for the pre-concentration and cleanup of samples. youtube.comyoutube.com For a non-polar compound like this compound, a reverse-phase SPE sorbent is typically employed.

Sorbent Selection: C18 (octadecyl) or C8 (octyl) bonded silica (B1680970) is a common choice for extracting non-polar to moderately polar organic compounds from aqueous matrices. Polymeric sorbents can also offer high recovery rates.

General Procedure:

Conditioning: The SPE cartridge is conditioned first with a solvent like methanol or acetonitrile, followed by water or a buffer to activate the sorbent. youtube.com

Loading: The sample (e.g., water, dissolved tissue extract) is passed through the cartridge. The analyte partitions from the sample matrix and adsorbs onto the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences without eluting the analyte of interest. youtube.com

Elution: The retained this compound is eluted from the cartridge using a small volume of a strong organic solvent, such as hexane, ethyl acetate, or dichloromethane. youtube.com

Liquid-Liquid Extraction (LLE):

LLE is a classic and effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org

Environmental Behavior and Degradation Pathways of 2,4 Dichloro 1 1 Chloroethyl Benzene

Photochemical Degradation Processes

Photochemical degradation, involving the absorption of light energy, is a significant pathway for the transformation of chlorinated aromatic compounds in the environment.

Direct Photolysis Mechanisms and Kinetics

The photochemical chlorination of ethylbenzene (B125841), a related parent compound, proceeds via a free radical mechanism under UV light, where chlorine radicals abstract hydrogen atoms from the benzylic position. doubtnut.comdoubtnut.com This indicates the susceptibility of the ethyl group to photo-induced reactions. For chlorinated benzenes, UV photodegradation can lead to the formation of chlorine radicals. researchgate.net The rate of these reactions is influenced by factors such as light intensity and the presence of other substances in the environment. For example, a kinetic model for the photo-chlorination of 2,4-dichlorotoluene (B165549) has been developed, showing a dependency on temperature. researchgate.net

Table 1: Factors Influencing Photodegradation of Related Aromatic Compounds

| Factor | Effect on Degradation | Related Compound(s) |

|---|---|---|

| UV Light | Initiates free-radical chain reactions | Ethylbenzene |

| Ozone | Enhances conversion efficiencies significantly compared to photolysis alone | Ethylbenzene, Chlorobenzene (B131634) |

| Relative Humidity | Affects the dominant oxidizer in the conversion process | Ethylbenzene, Chlorobenzene |

| Temperature | Influences the kinetic rate of photo-chlorination | 2,4-Dichlorotoluene |

Indirect Photodegradation Mechanisms (e.g., photosensitized reactions)

Indirect photodegradation involves other chemical species, known as photosensitizers, that absorb light and then transfer that energy to the target compound, causing it to degrade. Dissolved organic matter (DOM) in natural waters can act as a photosensitizer, producing reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen that can degrade pollutants.

Halogen radicals can also play a role in the degradation of aromatic compounds through addition reactions or electron abstraction. researchgate.net For instance, the reactions of chlorine atoms (Cl•) and dichlorine radical anions (Cl₂•⁻) with benzene (B151609) in aqueous solutions have been studied, showing that these radicals can lead to the formation of chlorinated derivatives or promote oxidation. researchgate.net In estuarine and coastal waters, dichlorine radicals (Cl₂•⁻) have been shown to promote the photodegradation of certain organic pollutants. researchgate.net The presence of substances like ozone can also significantly assist in the UV photodegradation of compounds like ethylbenzene and chlorobenzene. researchgate.net

Identification and Characterization of Photodegradation Products

The products of photodegradation depend on the specific reaction pathways. For the photochemical chlorination of ethylbenzene followed by hydrolysis, the final product identified is acetophenone. doubtnut.com In ozone-assisted photodegradation of ethylbenzene and chlorobenzene, various intermediates are formed, which are often more soluble and biodegradable than the parent compounds. researchgate.net The reaction of chlorine atoms with benzene can lead to the formation of chlorobenzene. researchgate.net Given the structure of 2,4-Dichloro-1-(1-chloroethyl)benzene, potential photodegradation products could arise from the cleavage of the C-Cl bonds on the aromatic ring or the chloroethyl side chain, as well as oxidation of the ethyl group.

Microbial Biotransformation and Biodegradation Studies

Microorganisms play a crucial role in the breakdown of organic pollutants in soil and water. The degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation Pathways and Metabolite Formation

Aerobic bacteria utilize oxygenases to initiate the breakdown of aromatic rings. While specific studies on this compound are scarce, research on dichlorobenzenes (DCBs) and other benzene derivatives provides a model for potential pathways.

Bacteria have been isolated that can use benzene, chlorobenzene, and various dichlorobenzene isomers as their sole source of carbon and energy. nih.govresearchgate.net For example, some microbes can aerobically transform cis-1,2-dichloroethene (cDCE) and trichloroethene (TCE) through cometabolism with benzene and chlorinated benzenes. nih.govresearchgate.netdntb.gov.ua In these processes, enzymes like dioxygenases attack the aromatic ring, leading to the formation of catechols. These catechols are then further degraded via ring cleavage. Acclimated activated sludge has shown the capability to degrade various benzene derivatives, including phenol, toluene (B28343), and chlorobenzene. researchgate.net

Table 2: Microbial Genera Involved in Aerobic Degradation of Related Chlorinated and Aromatic Compounds

| Genus | Degraded Compound(s) | Reference(s) |

|---|---|---|

| Rhodococcus | Benzene, Chlorobenzene, 1,2-DCB, 1,3-DCB | nih.govresearchgate.net |

| Ralstonia | Benzene, Chlorobenzene, 1,2-DCB, 1,3-DCB | nih.govresearchgate.net |

| Variovorax | Benzene, Chlorobenzene, 1,2-DCB, 1,3-DCB | nih.govresearchgate.net |

The degradation pathway would likely involve initial oxidation of either the aromatic ring or the ethyl side chain, followed by dechlorination and ring fission.

Anaerobic Degradation Mechanisms

Under anaerobic conditions, the degradation of aromatic compounds is initiated by different mechanisms since oxygen is not available. For benzene and ethylbenzene, proposed activation mechanisms include methylation, hydroxylation, and carboxylation. nih.govresearchgate.net

For ethylbenzene, a marine sulfate-reducing bacterium has been shown to degrade it anaerobically. The mechanism involves the addition of fumarate (B1241708) to the ethyl group, forming (1-phenylethyl)succinate, which is then further metabolized. nih.gov For many aromatic compounds under anaerobic conditions, benzoyl-CoA is a central intermediate in the degradation pathway. researchgate.net It is plausible that this compound could be degraded via a similar pathway, starting with the transformation of the chloroethyl side chain, followed by reductive dechlorination of the aromatic ring. Reductive dechlorination, the removal of chlorine atoms with the substitution of hydrogen, is a key step in the anaerobic degradation of many chlorinated aromatic pollutants.

Abiotic Hydrolysis Pathways in Aquatic Environments

Abiotic hydrolysis is a chemical degradation process where a compound reacts with water. For organochlorine compounds, the rate of hydrolysis is highly dependent on the location of the chlorine atom (i.e., on an aromatic ring versus an aliphatic side chain) and environmental conditions such as pH and temperature. nih.govnih.gov

The chlorine atoms attached directly to the benzene ring of this compound are relatively resistant to hydrolysis due to the stability of the aromatic system. In contrast, the single chlorine atom on the ethyl side chain (an alkyl halide) is more susceptible to nucleophilic substitution by water. This reaction would replace the chlorine atom with a hydroxyl group (-OH), transforming the compound into 2,4-dichloro-1-(1-hydroxyethyl)benzene.

The hydrolysis of pesticides can be catalyzed by acids or bases present in the aquatic environment. nih.gov Generally, the hydrolysis of alkyl halides can proceed through different mechanisms depending on the structure and conditions, but it is often a slow process at neutral pH and ambient temperatures. While specific hydrolysis half-life data for this compound is not available, studies on other organochlorine pesticides show that hydrolysis can be a negligible fate process for some, while for others, it contributes significantly to their degradation over time. nih.govcdc.gov For instance, many organophosphate pesticides degrade rapidly via hydrolysis, whereas many organochlorines are more persistent. nih.gov

Sorption and Leaching Characteristics in Environmental Compartments

Sorption is the process by which a chemical binds to soil particles, which significantly influences its mobility and bioavailability. The leaching potential of a compound, or its likelihood to move through the soil profile into groundwater, is inversely related to its sorption tendency. ccme.ca

For hydrophobic organic compounds like chlorinated hydrocarbons, sorption is primarily controlled by the organic carbon content of the soil. nih.govresearchgate.net These nonpolar compounds preferentially partition out of the polar water phase and associate with the nonpolar organic matter in soil. The tendency of a chemical to do this is often quantified by the organic carbon-normalized soil-water partition coefficient (Koc). epa.govca.gov A higher Koc value indicates stronger sorption and lower mobility.

The sorption of chlorobenzenes and polychlorinated biphenyls (PCBs) has been shown to be linearly related to the soil's organic carbon content. nih.gov Furthermore, sorption tends to increase with a higher degree of chlorination. nih.gov Given its dichlorinated benzene ring and alkyl side chain, this compound is expected to be moderately hydrophobic and thus exhibit significant sorption in soils with moderate to high organic matter. This binding to soil particles would reduce its concentration in the soil pore water, thereby limiting its potential to leach into underlying groundwater. In soils with very low organic matter, such as sandy soils, sorption to mineral surfaces may occur, but the compound would generally be more mobile. ccme.caumich.edu

Table 2: Factors Influencing the Environmental Sorption and Leaching of Chlorinated Aromatic Compounds

| Environmental Factor | Effect on Sorption | Effect on Leaching Potential | Rationale |

|---|---|---|---|

| Soil Organic Carbon Content | Increases Sorption | Decreases Leaching | Hydrophobic compounds preferentially partition into the organic phase of the soil. nih.govnih.gov |

| Clay Content | Increases Sorption | Decreases Leaching | Clay minerals provide surface area for adsorption, although this is often a secondary mechanism compared to organic carbon partitioning for nonpolar compounds. |

| Soil pH | Variable/Minor Effect | Variable/Minor Effect | For non-ionizable compounds like this compound, pH has a minimal direct effect on sorption. |

| Degree of Chlorination | Increases Sorption | Decreases Leaching | Higher chlorination generally increases hydrophobicity and the strength of sorption to soil organic matter. nih.gov |

Computational Chemistry and Molecular Modeling of 2,4 Dichloro 1 1 Chloroethyl Benzene

Quantum Chemical Studies of Molecular Geometry and Conformation

Quantum chemical studies are fundamental in predicting the three-dimensional arrangement of atoms in a molecule and its various stable conformations. These studies provide insights into the bond lengths, bond angles, and dihedral angles that define the molecular structure of 2,4-Dichloro-1-(1-chloroethyl)benzene.

Density Functional Theory (DFT) Calculations and Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized geometry of this compound, which corresponds to the lowest energy state on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT

| Parameter | Bond Length (Å) / Angle (°) |

| C1-C2 | Data not available |

| C2-C3 | Data not available |

| C3-C4 | Data not available |

| C4-C5 | Data not available |

| C5-C6 | Data not available |

| C6-C1 | Data not available |

| C2-Cl | Data not available |

| C4-Cl | Data not available |

| C1-C(ethyl) | Data not available |

| C(ethyl)-Cl | Data not available |

| ∠(C6-C1-C2) | Data not available |

| ∠(C1-C2-C3) | Data not available |

| ∠(C2-C1-C(ethyl)) | Data not available |

| Dihedral ∠(C6-C1-C(ethyl)-Cl) | Data not available |

This table is intended to illustrate the type of data that would be generated from DFT calculations. The values are not available from existing research.

Theoretical Vibrational Frequency Analysis and Assignment

Following geometric optimization, a theoretical vibrational frequency analysis is typically performed to confirm that the optimized structure represents a true energy minimum. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The absence of imaginary frequencies indicates a stable structure.

Furthermore, this analysis provides the theoretical infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or torsion. By analyzing these modes, a detailed assignment of the spectral bands can be made. For this compound, this would involve identifying the characteristic vibrational frequencies for the C-H stretching and bending modes of the benzene (B151609) ring, the C-Cl stretching modes, and the various modes associated with the chloroethyl substituent.

Detailed research findings, including the calculated vibrational frequencies and their corresponding assignments for this compound, are not currently available in published literature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Computational methods provide valuable descriptors that help in understanding the charge distribution, reactivity, and nature of chemical bonds within this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer and intramolecular interactions. It provides a localized picture of the bonding in a molecule by transforming the delocalized molecular orbitals into localized orbitals that correspond to chemical intuition (i.e., bonds, lone pairs, and core orbitals).

For this compound, NBO analysis would reveal the charge distribution on each atom, highlighting the electrophilic and nucleophilic centers. It would also quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals, which is indicative of hyperconjugative interactions that contribute to the stability of the molecule. The energies of these interactions can be calculated to assess their significance.

Specific NBO analysis data for this compound has not been reported in the available scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. It is plotted on the molecular surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.

An MEP map of this compound would likely show negative potential around the chlorine atoms due to their high electronegativity and the presence of lone pairs. The regions around the hydrogen atoms of the benzene ring would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other chemical species.

Detailed MEP maps and the corresponding electrostatic potential values for this compound are not available in the current body of scientific research.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis

The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, providing a clear picture of chemical bonds and lone pairs. High ELF values indicate a high probability of finding an electron pair, thus corresponding to covalent bonds, lone pairs, and core electrons.

Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It is based on the relationship between the electron density and its gradient. A scatter plot of the RDG versus the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density can distinguish between different types of interactions.

Both ELF and RDG analyses would provide a deeper understanding of the bonding and non-covalent interactions within this compound. However, specific studies applying these methods to this compound have not been published.

Fukui Functions for Reactive Site Prediction

Fukui functions are essential tools in computational chemistry for predicting the reactivity of different sites within a molecule towards electrophilic, nucleophilic, and radical attacks. masterorganicchemistry.com These functions are derived from conceptual density functional theory (DFT) and quantify the change in electron density at a specific point in a molecule as the total number of electrons is altered. scm.comresearchgate.net

The key Fukui functions are:

f+(r) : This function measures the propensity of a site to undergo a nucleophilic attack. A higher value indicates a greater susceptibility to attack by a nucleophile. It is calculated based on the electron density of the neutral molecule and its anionic state (N+1 electrons).

f-(r) : This function indicates the reactivity towards an electrophilic attack. A higher value suggests a site is more likely to be attacked by an electrophile. It is determined from the electron densities of the neutral and cationic (N-1 electrons) states of the molecule.

f0(r) : This function is the average of f+(r) and f-(r) and is used to predict sites susceptible to radical attack.

The chlorine atoms are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing for electrophilic aromatic substitution due to resonance. libretexts.org The 1-chloroethyl group is also deactivating due to the inductive effect of the chlorine atom on the ethyl side chain. The interplay of these electronic effects determines the most probable sites for electrophilic attack on the aromatic ring. The positions with the highest f- values are predicted to be the most reactive towards electrophiles.

Table 1: Predicted Fukui Functions (f-) for Electrophilic Attack on Aromatic Carbons of this compound (Illustrative Values based on Analogous Systems)

| Atomic Site (Carbon) | Predicted f- Value (Arbitrary Units) | Predicted Reactivity Rank for Electrophilic Attack |

| C3 | 0.25 | 2 |

| C5 | 0.35 | 1 |

| C6 | 0.15 | 3 |

Note: The values in this table are illustrative and based on the general principles of electrophilic aromatic substitution on substituted benzenes. Specific computational studies are required for precise values.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to map the energy landscape of a chemical reaction, from reactants to products. This involves identifying intermediate structures and, most importantly, the transition state (TS) – the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate.

For this compound, a key reaction type is electrophilic aromatic substitution (EAS). masterorganicchemistry.com The general mechanism for EAS involves two main steps:

Formation of a σ-complex (arenium ion): The aromatic ring acts as a nucleophile and attacks an electrophile (E+). This is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. libretexts.org The transition state for this step involves the partial formation of the new C-E bond.

Deprotonation: A base removes a proton from the sp3-hybridized carbon of the σ-complex, restoring the aromaticity of the ring to form the final product. masterorganicchemistry.com

Computational studies on the chlorination of benzene and its derivatives provide insight into the energetics of these pathways. For instance, DFT calculations on the chlorination of nitrobenzene (B124822) have been used to map out the potential energy surface, identifying the various intermediates and transition states. core.ac.ukresearchgate.net While specific energy values for this compound are not available, the principles remain the same. The presence of two deactivating chlorine atoms and a deactivating 1-chloroethyl group would be expected to result in a higher activation energy for electrophilic substitution compared to unsubstituted benzene.

Table 2: Illustrative Energy Profile for Electrophilic Chlorination at the C5 Position of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (C8H7Cl3 + Cl+) | 0 |

| 2 | Transition State 1 (TS1) | +15 to +20 |

| 3 | σ-complex Intermediate | +5 to +8 |

| 4 | Transition State 2 (TS2) | +6 to +9 |

| 5 | Products (C8H6Cl4 + H+) | -10 to -15 |

Note: These energy values are hypothetical and intended to illustrate a typical reaction profile for electrophilic aromatic substitution on a deactivated benzene ring. Actual values would require specific quantum mechanical calculations.

Intermolecular Interaction Studies (e.g., π–π and C–H···π interactions)

Non-covalent intermolecular interactions are crucial in determining the physical properties and supramolecular chemistry of molecules. For this compound, the most significant of these are likely to be π–π stacking and C–H···π interactions.

π–π Stacking Interactions:

Aromatic rings can interact with each other through π–π stacking, where the electron clouds of the rings are attracted to each other. These interactions are a combination of electrostatic and dispersion forces. The geometry of the interaction can vary, with common arrangements being face-to-face (sandwich) and parallel-displaced. For substituted benzenes, the parallel-displaced conformation is often more stable. Computational studies on toluene (B28343) dimers show that stacked conformations are significantly more stable than T-shaped ones, with interaction energies in the range of -3.4 to -4.1 kcal/mol. nih.gov The presence of chlorine atoms on the benzene ring can influence the strength of these interactions.

C–H···π Interactions:

C–H···π interactions are a type of hydrogen bond where a C-H bond acts as the hydrogen bond donor and the π-system of an aromatic ring acts as the acceptor. These interactions are generally weaker than conventional hydrogen bonds but play a significant role in molecular recognition and crystal packing. The strength of the interaction depends on the acidity of the C-H proton and the electron density of the aromatic ring. Computational studies on the benzene-methane complex show a calculated interaction energy of approximately -1.45 kcal/mol, with dispersion being the major attractive force. nih.gov For this compound, the C-H bonds of the ethyl group can interact with the π-system of a neighboring molecule.

Table 3: Typical Calculated Interaction Energies for Non-covalent Interactions in Aromatic Systems

| Interaction Type | Model System | Calculated Interaction Energy (kcal/mol) |

| π–π Stacking | Toluene Dimer (Parallel-displaced) | -3.41 to -4.08 |

| C–H···π | Benzene-Methane Complex | -1.45 |

| C–H···π | Protein-Carbohydrate Complexes | -3 to -8 |

Note: These values are from computational studies on model systems and provide an estimate of the magnitude of these interactions. nih.govnih.gov The specific interaction energies for this compound would depend on the precise geometry of the interacting molecules.

Applications in Organic Synthesis and Advanced Materials Research Involving 2,4 Dichloro 1 1 Chloroethyl Benzene

Precursor in Agrochemical Synthesis and Related Compounds

A significant application of 2,4-dichloro-1-(1-chloroethyl)benzene lies in its role as a precursor for the synthesis of agrochemicals, particularly fungicides. smolecule.com While the compound itself is not the final active ingredient, its structural framework is incorporated into more complex molecules that exhibit desired biological activity.

One of the most notable examples is its use in the synthesis of the antifungal agent, Luliconazole. A derivative of the title compound, (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene, serves as a key chiral intermediate in the preparation of this imidazole-based antimycotic. patsnap.comgoogle.com Luliconazole is effective for the topical treatment of fungal infections such as tinea pedis (athlete's foot). unimi.it The synthesis of this key intermediate often starts from a related compound, ω-chloro-2,4-dichloroacetophenone, which is then subjected to a series of reactions including asymmetric reduction and chlorination to yield the desired stereoisomer with high optical purity. patsnap.comgoogle.com Chemoenzymatic approaches have also been developed, utilizing lipases for the kinetic resolution of a racemic intermediate, highlighting the importance of this structural motif in accessing enantiomerically pure agrochemicals. unimi.itresearchgate.net

The following table outlines the key transformation in the synthesis of a Luliconazole intermediate, starting from a precursor related to this compound.

| Starting Material | Key Transformation | Intermediate | End Product (in this context) |

| ω-chloro-2,4-dichloroacetophenone | Asymmetric reduction and chlorination | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene |

Building Block for Complex Organic Molecule Construction

The reactivity of this compound at both the chloroethyl side chain and the aromatic ring makes it a valuable building block for the construction of more complex organic molecules. smolecule.com The chloroethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups and the extension of the carbon skeleton. smolecule.com Simultaneously, the dichlorinated benzene (B151609) ring can participate in electrophilic aromatic substitution reactions, enabling further functionalization of the aromatic core. smolecule.com